molecular formula C21H20N4O2 B11032527 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide

Cat. No.: B11032527
M. Wt: 360.4 g/mol
InChI Key: HELAFIQXZJELID-UHFFFAOYSA-N
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Description

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide is a complex organic compound that features an indole ring, an oxadiazole ring, and a propanamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide typically involves the coupling of an indole derivative with an oxadiazole derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxyl group of the oxadiazole derivative and the amino group of the indole derivative .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of DCC or similar coupling agents would be scaled up, and purification methods such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the oxadiazole ring can yield various reduced oxadiazole derivatives .

Scientific Research Applications

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, while the oxadiazole ring can modulate enzyme activity. The compound may exert its effects through binding to specific proteins or enzymes, leading to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide is unique due to its specific combination of the indole and oxadiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C21H20N4O2/c26-19(23-12-10-15-4-2-1-3-5-15)8-9-20-24-21(25-27-20)17-7-6-16-11-13-22-18(16)14-17/h1-7,11,13-14,22H,8-10,12H2,(H,23,26)

InChI Key

HELAFIQXZJELID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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